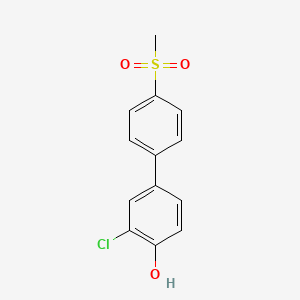

5-Chloro-N-cyclopropylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

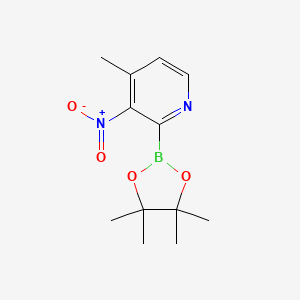

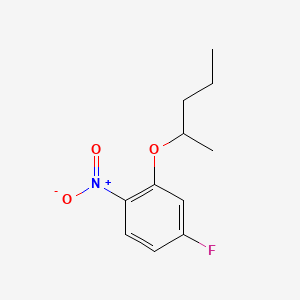

5-Chloro-N-cyclopropylpyrimidin-2-amine is a chemical compound with the CAS Number: 1289385-19-8. It has a molecular weight of 169.61 and its IUPAC name is 5-chloro-N-cyclopropyl-2-pyrimidinamine . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Chloro-N-cyclopropylpyrimidin-2-amine is 1S/C7H8ClN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) . This indicates that the molecule contains a cyclopropyl group attached to a pyrimidine ring, which is further substituted with a chlorine atom .Physical And Chemical Properties Analysis

5-Chloro-N-cyclopropylpyrimidin-2-amine is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Amination of Pyrimidines Another significant application is observed in the amination of halogenated pyrimidines, where compounds similar to 5-Chloro-N-cyclopropylpyrimidin-2-amine undergo treatment with potassium amide in liquid ammonia. This process results in various aminopyrimidines, depending on the specific halogenated precursors used. Such reactions underscore the compound's role in synthesizing aminopyrimidine derivatives, which are important in medicinal chemistry and material science (C. Rasmussen & H. Plas, 2010).

Regioselective Amination Further research emphasizes the regioselective amination of polychloropyrimidines to achieve 2-substituted aminopyrimidines. This methodology leverages conditions without catalysis for dialkylamines and uses dialkylbiarylphosphine-derived palladium catalysts for aryl- and heteroarylamines. The approach is crucial for synthesizing 2-aminopyrimidines under controlled conditions, demonstrating the versatility of pyrimidine derivatives in targeted chemical synthesis (Sean M. Smith & S. Buchwald, 2016).

Novel Kinase Inhibitors In the quest for novel anticancer agents, derivatives of 5-fluoropyrimidine, structurally akin to 5-Chloro-N-cyclopropylpyrimidin-2-amine, have been explored. These compounds have shown promising activity as kinase inhibitors, underscoring the potential of cyclopropylpyrimidin derivatives in drug discovery and development (H. Wada et al., 2012).

Antihypertensive Activity Furthermore, studies involving 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound with similarities to 5-Chloro-N-cyclopropylpyrimidin-2-amine, have revealed its role as a potent I₁ imidazoline receptor agonist. This activity suggests the potential of cyclopropylpyrimidin derivatives in treating hypertension, further highlighting the broad applicability of these compounds in medicinal chemistry (S. Aayisha et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

While specific future directions for 5-Chloro-N-cyclopropylpyrimidin-2-amine are not available in the retrieved data, pyrimidine derivatives are a topic of ongoing research due to their wide range of pharmacological effects . They are often used as intermediates in the synthesis of various pharmaceutical compounds .

Eigenschaften

IUPAC Name |

5-chloro-N-cyclopropylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFELEMQCPFAXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693784 |

Source

|

| Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-cyclopropylpyrimidin-2-amine | |

CAS RN |

1289385-19-8 |

Source

|

| Record name | 5-Chloro-N-cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B567020.png)

![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)